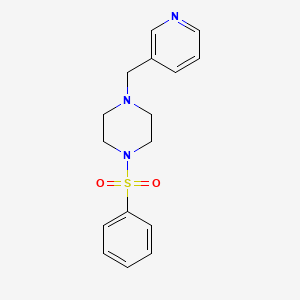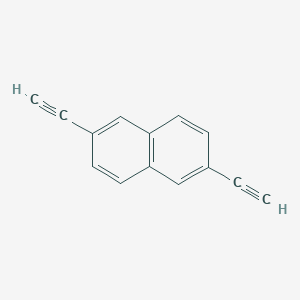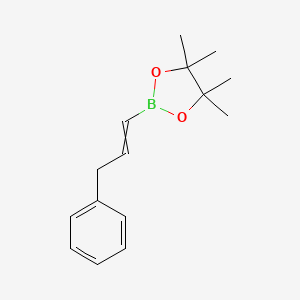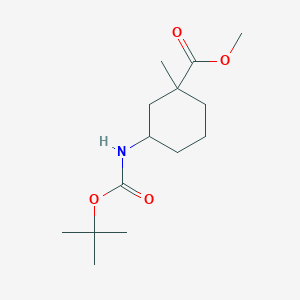![molecular formula C14H15NO3S B12504680 1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)
1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione is a complex organic compound with a unique tricyclic structure. It contains multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of functional groups such as the acetyl and thia groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-acetyl-4-methyl-8$l{6}-thia-1-azatricyclo[8.4.0.0{2,7}]tetradeca-2(7),3,5,9-tetraene-8,8-dione : Contains additional methyl groups and variations in the tricyclic core .
8??-thia-9-azatricyclo[8.4.0.0 tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: Shares a similar tricyclic structure but differs in functional groups.
Uniqueness
What sets 9-acetyl-8??-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-8,8-dione apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
1-(5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10(16)14-12-7-4-5-9-15(12)11-6-2-3-8-13(11)19(14,17)18/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI-Schlüssel |
CEKTVJJRUVFICK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCCCN2C3=CC=CC=C3S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)

![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)


![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)

